Uplarafenib

Catalog No.
S11249925
CAS No.
1425485-87-5
M.F
C22H21F3N4O4S
M. Wt
494.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uplarafenib

CAS Number

1425485-87-5

Product Name

Uplarafenib

IUPAC Name

N-[2,4,5-trifluoro-3-(3-morpholin-4-ylquinoxaline-6-carbonyl)phenyl]propane-1-sulfonamide

Molecular Formula

C22H21F3N4O4S

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C22H21F3N4O4S/c1-2-9-34(31,32)28-17-11-14(23)20(24)19(21(17)25)22(30)13-3-4-15-16(10-13)27-18(12-26-15)29-5-7-33-8-6-29/h3-4,10-12,28H,2,5-9H2,1H3

InChI Key

HAYBWDINAFTFCJ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCS(=O)(=O)NC1=CC(=C(C(=C1F)C(=O)C2=CC3=NC(=CN=C3C=C2)N4CCOCC4)F)F

UPLARAFENIB is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Uplarafenib in vitro efficacy data

Author: Smolecule Technical Support Team. Date: February 2026

Uplarafenib Overview

This compound is a small molecule drug with a maximum clinical trial phase of II [1]. The table below summarizes its core chemical and developmental information:

Attribute Description
Molecular Formula C₂₂H₂₁F₃N₄O₄S [1]
Molecular Weight 494.5 g/mol [1]
Synonyms B-Raf IN 10; TQU3V7CXC3 [1]
Developer Neupharma, Inc. [1]
Maximum Trial Phase Phase II [1]

In-depth In Vitro Efficacy Data for Regorafenib

This compound's structure is similar to the approved drug Regorafenib [2]. The in vitro data for Regorafenib provides a strong reference for the types of efficacy studies relevant to this class of kinase inhibitors.

The table below summarizes the cytotoxic effects of Regorafenib on various human cancer cell lines, as determined by CCK-8 assays [3]:

Cell Line Cancer Type IC₅₀ (μM)
MCF-7 Breast Cancer 25.37 ± 0.21
CAL-27 Tongue Squamous Cell Carcinoma 26.24 ± 2.07
HCT116 Colorectal Cancer 33.33 ± 1.54
A549 Non-Small Cell Lung Cancer 34.25 ± 1.97
U87 Brain Glioma 34.26 ± 1.23
Hela Cervical Cancer 36.76 ± 0.96

Beyond cytotoxicity, Regorafenib significantly inhibited cell colony formation and migration ability in MCF-7, Hela, and A549 cells, as shown by colony formation and wound-healing assays [3].

Detailed Mechanism of Action and Protocols

Regorafenib induces apoptosis through the intrinsic pathway. The diagram below illustrates this key signaling pathway.

REGO REGO PI3K PI3K REGO->PI3K Inhibits pAKT pAKT PI3K->pAKT Activates FOXO3a_In FOXO3a (Inactive in Cytoplasm) pAKT->FOXO3a_In Phosphorylates & Inactivates FOXO3a_Ac FOXO3a (Active in Nucleus) FOXO3a_In->FOXO3a_Ac REGO prevents AKT-mediated inactivation Bim Bim FOXO3a_Ac->Bim Transactivates Apoptosis Apoptosis Bim->Apoptosis Induces

Regorafenib induces apoptosis via the PI3K/AKT/FOXO3a/Bim pathway.

Experimental evidence shows that Regorafenib dephosphorylates (deactivates) AKT, leading to nuclear accumulation of the transcription factor FOXO3a. This promotes the expression of the pro-apoptotic protein Bim, which directly activates Bax/Bak proteins, leading to mitochondrial membrane potential loss, activation of caspases, and apoptosis [3].

Key Experimental Protocols for studying this mechanism include [3]:

  • Cell Viability Assay: CCK-8 assay used to determine IC₅₀ values.
  • Apoptosis Detection: Flow cytometry with Annexin-V/PI staining to quantify apoptotic cells. Use of Hoechst staining to observe nuclear condensation.
  • Measurement of ROS and Mitochondrial Membrane Potential: JC-1 probe to detect loss of mitochondrial membrane potential (ΔΨm). DCFH-DA and MitoSOX probes to detect intracellular and mitochondrial ROS, respectively.
  • Protein Localization: Fluorescence microscopy to track GFP-FOXO3a nuclear-cytoplasmic translocation.
  • Protein-Protein Interaction: Fluorescence Resonance Energy Transfer (FRET) analysis to confirm enhanced Bim binding to Bax/Bak upon treatment.
  • Gene Silencing: siRNA-mediated knockdown of Bim, Bax, and Bak to confirm their essential roles in the apoptotic pathway.

Interpretation and Further Directions

The detailed in vitro data available for Regorafenib serves as an excellent proxy for the potential mechanisms and efficacy assays relevant to this compound.

  • Mechanism Insight: The data underscores that this drug class exerts anti-tumor effects through multi-kinase inhibition, affecting not just cancer cell proliferation but also angiogenesis and the tumor microenvironment [4] [2].
  • For further information on this compound, you may need to consult specialized resources such as global patent databases (e.g., WO2022119905, mentioned in the search results) or contact the developer, Neupharma, Inc., directly [1] [5].

References

Uplarafenib antitumor activity in solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Uplarafenib at a Glance

The available data on this compound is currently limited. The table below summarizes the key information gathered from the search results.

Attribute Description
Drug Type Small molecule drug [1]
Primary Target BRAF inhibitor (Serine/threonine-protein kinase B-raf inhibitors) [1]
Synonyms HLX 208, HLX-208, HLX208 [1]
Key Indication (in Phase 3) Solid tumors (as of January 2023) [1]
Molecular Formula C22H21F3N4O4S [1]
IC₅₀ for BRAF 50-100 nM [2]
Primary Mechanism Potent inhibition of BRAF, influencing cell proliferation and differentiation; suitable for researching solid tumors [2]

Established Protocols from Regorafenib Research

Since detailed this compound protocols are unavailable, the following established methodologies from Regorafenib studies can serve as a robust technical reference for investigating multi-kinase inhibitors in solid tumors. You can adapt these protocols for this compound by substituting the drug and adjusting concentrations as needed.

Experiment Type Detailed Methodology

| In Vitro Anti-Proliferation (MTS/SRB Assay) | 1. Cell Seeding: Seed cells (e.g., 5,000-25,000 per well) in 96-well plates. 2. Drug Treatment: After 24 hours, add the drug across a concentration gradient (e.g., 0.01–100 μmol/L) for 72 hours. 3. Viability Measurement: Add MTS or Sulforhodamine B (SRB) reagent. For MTS, measure optical density (OD) at 490nm. For SRB, measure OD at 510-560nm after dye binding. 4. Data Analysis: Calculate % viability vs. untreated controls. Determine IC₅₀ values [3] [4]. | | Western Blot Analysis | 1. Protein Extraction: Harvest and lyse cells/tumor tissues in RIPA buffer. 2. Electrophoresis: Separate 30-50 μg of protein via SDS-PAGE (e.g., 4-15% gel). 3. Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. 4. Blocking & Incubation: Block membrane; incubate with primary antibodies (e.g., p-ERK, ERK, p-AKT, AKT, PARP, cleaved PARP) overnight at 4°C. 5. Detection: Incubate with HRP-conjugated secondary antibody; use chemiluminescent substrate for imaging [3] [4]. | | In Vivo Xenograft Models | 1. Model Establishment: Implant tumor cells (cell lines or patient-derived samples) subcutaneously into immunodeficient mice. 2. Dosing: Once tumors are palpable, administer the drug orally (e.g., 10-30 mg/kg/day) or vehicle control. 3. Monitoring: Measure tumor volume and body weight regularly. 4. Endpoint Analysis: Harvest tumors for weight measurement and molecular analysis (e.g., Western Blot, immunohistochemistry). Analyze tumor growth inhibition and survival [4]. |

Signaling Pathway Investigation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade targeted by many cancer therapies, including BRAF inhibitors. The diagram below illustrates a generalized workflow for investigating how a drug like this compound might affect this pathway, based on methodologies used in Regorafenib studies [3] [5].

G Start Drug Treatment (e.g., this compound) Blot Western Blot Analysis Start->Blot SB Stimulus/Background MAPK MAPK Pathway Key Proteins SB->MAPK e.g., EGF pMEK p-MEK Blot->pMEK pERK p-ERK Blot->pERK cPARP Cleaved PARP Blot->cPARP MAPK->Blot Result Data Interpretation: Correlate target inhibition with phenotypic effect pMEK->Result Reduction indicates pathway suppression pERK->Result Reduction indicates pathway suppression Apop Apoptosis Markers cPARP->Result Increase indicates apoptosis induction

Experimental workflow for MAPK pathway analysis.

Interpretation and Future Directions

  • Mechanism of Action: this compound is a potent BRAF inhibitor. The MAPK signaling pathway (RAF/MEK/ERK) is a primary target, and its suppression can lead to reduced cell proliferation and increased apoptosis [3] [2].
  • Combination Therapy Potential: Research on Regorafenib shows enhanced efficacy when combined with other agents (e.g., statins, chemotherapy) [3] [4]. This suggests a promising avenue for this compound combination strategies.
  • Key Knowledge Gaps: Publicly available data is currently sparse. Critical information on specific efficacy metrics (e.g., tumor growth inhibition rates in specific models), pharmacokinetic profiles, detailed safety data, and results from ongoing clinical trials is needed to fully assess its potential.

References

optimizing Uplarafenib concentration for specific cell types

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data for Reference Compounds

The tables below summarize key quantitative data for Sorafenib and Regorafenib, which are valuable benchmarks for dose-finding experiments with novel analogs.

Table 1: Kinase Inhibition Profiles (IC₅₀ values)

This data is crucial for understanding the primary molecular targets of these compounds.

Target Kinase Sorafenib IC₅₀ (nM) Regorafenib Key Targets
Raf-1 6 [1] VEGFR1-3, TIE2, PDGFR-β, FGFR, KIT, RET, BRAF [2]
BRAF (wild-type) 22 [1]
VEGFR-2 90 [1]
PDGFR-β 57 [1]

Table 2: Concentration-Response Relationships in Cellular Models

Understanding the dose-dependent effects in cells is fundamental for experimental design.

Compound Cell Line / Model Key Findings & Effective Concentrations

| Sorafenib | HepG2 (HCC) | • 10 nM (Sub-therapeutic): Stimulated pro-survival pathways (increased autophagy markers, enhanced mitochondrial function) [3]. • 10 µM (Therapeutic): Induced a shift from autophagy to apoptosis, caused mitochondrial dysfunction, and inhibited oxidative metabolism [3]. | | Regorafenib | Gastric/Colorectal Cancer Cells (with FGFR2 amplification) | • Selectively inhibited phosphorylation of FGFR2 and its downstream signaling (MAPK, Akt) [2]. • Induced G1 arrest (e.g., SNU-16, KATO-III cells) and apoptosis (e.g., NCI-H716 cells) only in FGFR2-amplified lines [2]. | | | Mouse Xenograft (SNU-16) | Significantly inhibited tumor growth compared to control vehicle [2]. |

Table 3: Clinical Dosing and Pharmacokinetics

This information is vital for translating in vitro findings to pre-clinical in vivo models.

Compound Standard Clinical Starting Dose Key Pharmacokinetic Considerations

| Regorafenib | 160 mg once daily (3 weeks on/1 week off) [4] | • Dose escalation (starting at 80 mg/day) improves tolerability and allows more patients to reach later treatment cycles [4]. • Early high plasma trough concentrations (≥ 2848.4 ng/mL) are correlated with shorter progression-free survival and increased toxicity [5]. | | Sorafenib | 400 mg twice daily [1] | The mean trough concentration in patients is approximately 4.3 ± 2.5 mg/L, corresponding to ~10 µM in vitro [3]. |

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments cited in the data above.

Protocol 1: Assessing Cellular Viability and Dose Response (MTT Assay) This is a standard method for evaluating a compound's antiproliferative effects [2].

  • Seed cells in a 96-well plate (e.g., 3 × 10³ cells per well) and incubate for 24 hours.
  • Treat with compounds: Add a range of drug concentrations to the wells. Include a negative control (vehicle, e.g., DMSO) and a blank (media only). Incubate for a set duration (e.g., 72 hours).
  • Add MTT reagent: Introduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for several hours to allow formazan crystal formation.
  • Solubilize crystals: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
  • Measure absorbance: Read the absorbance at 540 nm using a microplate reader. Cell viability is determined by comparing the absorbance of treated wells to the control wells.

Protocol 2: Analyzing Signaling Pathway Inhibition (Western Blotting) This protocol confirms target engagement and downstream effects [2].

  • Treat and lyse cells: Culture and treat cells with the compound of interest. Use RIPA buffer to lyse the cells and extract total protein.
  • Separate proteins: Load equal amounts of protein into SDS-polyacrylamide gels for electrophoresis (SDS-PAGE) to separate proteins by size.
  • Transfer proteins: Electrophoretically transfer proteins from the gel onto a nitrocellulose or PVDF membrane.
  • Block and incubate with antibodies: Block the membrane with a protein solution (e.g., 5% skim milk) to prevent non-specific binding. Then, incubate with primary antibodies against your target (e.g., phosphorylated FGFR2, MAPK, Akt) and a loading control (e.g., Actin) overnight at 4°C.
  • Detect signal: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an enhanced chemiluminescence (ECL) system to visualize the protein bands.

Protocol 3: Investigating Mechanisms of Cell Death (Flow Cytometry) This helps determine if the compound induces cell cycle arrest or apoptosis [2].

  • Harvest and fix cells: After treatment, collect cells, wash with PBS, and fix in 70% ethanol.
  • Stain with propidium iodide (PI): Treat fixed cells with RNase A, then stain with PI, which intercalates into double-stranded DNA.
  • Analyze DNA content: Analyze the stained cells using a flow cytometer. The DNA content (PI fluorescence) of individual cells can be used to quantify the percentage of cells in different cell cycle phases (G1, S, G2/M). A sub-G1 peak may indicate apoptotic cells with fragmented DNA.

Troubleshooting Common Experimental Issues

Issue: High toxicity at low concentrations in vitro.

  • Potential Cause: The chosen cell type might be inherently highly sensitive, or the drug's mechanism is particularly potent in that context.
  • Solution: Perform a full dose-response curve to establish an accurate IC₅₀. Consider testing a lower range of concentrations (e.g., picomolar to nanomolar). Refer to the data on Sorafenib, where 10 nM and 10 µM had opposing effects, highlighting the critical nature of dose selection [3].

Issue: Variable response between different cell lines of the same cancer type.

  • Potential Cause: Genetic heterogeneity. As seen with Regorafenib, the presence of specific biomarkers like FGFR2 amplification can dictate sensitivity [2].
  • Solution: Genetically profile your cell lines (e.g., for common mutations, amplifications). This can help identify predictive biomarkers of response and explain variable efficacy.

Issue: Loss of efficacy over prolonged treatment (acquired resistance).

  • Potential Cause: This is a common challenge, well-documented for Sorafenib in HCC. Resistance mechanisms can include activation of alternative signaling pathways, changes in drug transport (e.g., upregulation of ABC transporters), or alterations in the tumor microenvironment [6].
  • Solution: Investigate combination therapies that target resistance mechanisms. For example, studies are exploring agents to overcome Regorafenib resistance by inhibiting epithelial-mesenchymal transition (EMT) [7].

Signaling Pathway & Experimental Workflow Diagrams

The following diagrams illustrate the key mechanistic and experimental concepts.

G A Sorafenib/Regorafenib Treatment B Inhibit Kinase Targets (e.g., VEGFR, PDGFR, FGFR2, BRAF) A->B C Block Downstream Signaling (MAPK, Akt) B->C D Cellular Response C->D Cond Dose & Cellular Context D->Cond E Cell Cycle Arrest (Apoptosis, G1 Arrest) F Pro-Survival Pathways (Enhanced Autophagy, Mitochondrial Biogenesis) Cond->E Optimal Conditions Cond->F Sub-optimal Conditions F1 Drug Concentration F2 FGFR2 Amplification F3 Cell Type & Genetic Background

Dose and context determine cellular response to kinase inhibitors.

G A 1. Hypothesis & Experimental Design B 2. Cell Line Selection & Characterization A->B C 3. Dose-Response Analysis (MTT Assay) B->C D 4. Validate Target Engagement (Western Blotting) C->D F 6. Data Analysis & Conclusion C->F Preliminary IC₅₀ E 5. Mechanistic Studies D->E E->F E1 Cell Cycle Analysis (Flow Cytometry) E->E1 E2 Apoptosis Assays E->E2 E3 Mitochondrial Function Tests E->E3

A logical workflow for optimizing kinase inhibitor concentration.

Key Takeaways for Your Research on Uplarafenib

Based on the data for related compounds, here are the critical parameters to investigate for optimizing this compound concentration:

  • Dose is Critical: Effects can be biphasic, with low doses potentially activating undesirable survival pathways [3].
  • Biomarkers are Key: Identify a biomarker analogous to FGFR2 amplification that predicts which cell types will be most sensitive [2].
  • Start Low, Go Slow: For in vivo studies, consider a dose-escalation strategy to improve tolerability without sacrificing efficacy, as proven for Regorafenib [4].
  • Monitor Exposure: If possible, monitor drug plasma levels, as high early exposure (C~trough~) can be linked to both toxicity and reduced efficacy [5].

References

Analytical Method for Kinase Inhibitors & Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol, adapted from a method developed for simultaneous quantification of sorafenib, regorafenib, cabozantinib and their metabolites, provides a robust UPLC-MS/MS approach you can adapt for Uplarafenib [1].

Parameter Specification
Instrumentation Waters UPLC-MS/MS system with triple quadrupole mass spectrometer & electrospray ionization (ESI)

| Chromatography | • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) • Mobile Phase: A: Acetonitrile; B: 0.1% Formic acid in water • Gradient: 10% A to 90% A over 1.0 min, held for 1.0 min • Run Time: 3.0 min • Injection Volume: 2.0 µl | | Sample Preparation | Protein precipitation | | Mass Spec Detection | Multiple Reaction Monitoring (MRM) in positive ion mode | | Validation Results | • Linearity: Excellent in proper concentration scope • Precision: Intra-day CV: 2.5%–6.6%; Inter-day CV: 4.0%–11.1% • Accuracy: Within ±15% for intra-day and inter-day • Recovery: 75.6%–94.4% |

Troubleshooting Common UPLC-MS/MS Issues

Here are common challenges and solutions when working with complex matrices and multiple analytes.

Problem Potential Causes Solutions & Checks
Poor Chromatography Column degradation, inappropriate mobile phase, matrix effects • Use a UPLC guard column. • Adjust mobile phase pH/gradient. • Use stable isotope-labeled internal standards [2].
Low Sensitivity Ion suppression, source contamination, incorrect MRM transitions • Optimize sample clean-up to reduce matrix effects. • Clean ion source and MS inlet. • Re-optimize MS parameters for new metabolites.
Inconsistent Recovery Inefficient protein precipitation, compound instability • Test different precipitating solvents (e.g., acetonitrile, methanol). • Ensure samples are processed and stored at appropriate temperatures.
Irreproducible Results Instrument drift, human error in sample prep • Include quality control (QC) samples in each batch. • Use a internal standard to correct for variability [1].

Frequently Asked Questions (FAQs)

Q1: What is the advantage of using UPLC-MS/MS over HPLC for metabolite identification? UPLC-MS/MS provides superior resolution, speed, and sensitivity. The referenced method achieves separation of three drugs and four metabolites in just 3.0 minutes [1]. This high throughput is crucial for analyzing large sample numbers in pre-clinical and clinical studies.

Q2: How can I identify unknown metabolites of a new drug like this compound? Start with high-resolution mass spectrometry (HRMS). Use a Q-TOF or Orbitrap mass spectrometer to obtain accurate mass measurements for precursor and product ions. This data can help propose elemental compositions and fragment structures for unknown metabolites, even without a pure standard.

Q3: Why is a stable-isotope labeled internal standard preferred? As demonstrated in the validated method for regorafenib, isotope dilution (e.g., using deuterated analogs) corrects for analyte loss during sample preparation and for ion suppression/enhancement in the mass spectrometer, leading to highly reproducible and accurate results [2].

Experimental Workflow Diagram

The following diagram outlines the core workflow for the bioanalytical method described, from sample to result.

SamplePrep Sample Preparation UPLC UPLC Separation SamplePrep->UPLC Inject 2.0 µL MS MS/MS Detection UPLC->MS 3.0 min run Data Data Analysis MS->Data MRM data

Troubleshooting Logic Flow

Use this structured approach to systematically diagnose and resolve issues with your analytical method.

Start Problem: Poor Data PeakShape Are peak shapes sharp and symmetric? Start->PeakShape Sensitivity Is sensitivity sufficient? PeakShape->Sensitivity Yes ColSolvent Check column & mobile phase PeakShape->ColSolvent No Reproducibility Are results reproducible? Sensitivity->Reproducibility Yes SampleMatrix Investigate matrix effects Sensitivity->SampleMatrix No InternalStd Use internal standard Reproducibility->InternalStd No Calibration Review calibration & QCs Reproducibility->Calibration Yes

References

Uplarafenib toxicity profile compared to other BRAF inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profiles of BRAF/MEK Inhibitor Combinations

The following table summarizes the treatment-related adverse events (AEs) for the three approved BRAF/MEK inhibitor combinations, as reported in a 2022 meta-analysis [1].

Combination Regimen All-Grade AEs Incidence Grade ≥3 AEs Incidence Most Common All-Grade AEs (≥25%) Most Common Grade ≥3 AEs
Vemurafenib + Cobimetinib 98% 72% Diarrhea (52%), fatigue, nausea, photosensitivity, arthralgia Increased AST/ALT (10%)
Dabrafenib + Trametinib 97-99% 44-68% Pyrexia (43%), fatigue (28%), nausea Pyrexia, rash, hypertension (6% each)
Encorafenib + Binimetinib 98-99% 66-69% Diarrhea (34%), nausea, fatigue, vomiting Rash, hypertension (6% each)

Mechanism of Toxicity and the "Paradox Index"

A key toxicity of BRAF inhibitors is their capacity to induce cutaneous squamous cell carcinoma (cuSCC), which is largely driven by paradoxical ERK activation in BRAF wild-type cells [2].

This occurs because certain BRAF inhibitors can transactivate RAF complexes in cells with pre-existing RAS mutations, leading to hyperactivation of the ERK signaling pathway and driving oncogenesis [2]. The concept of a "paradox index" was proposed to quantify the therapeutic window for achieving tumor inhibition without paradoxical ERK activation. It is calculated as the pERK activation EC80 divided by the IC80 for growth inhibition in BRAF-mutant melanoma cells [2].

BRAF Inhibitor Clinical cuSCC Induction Rate (Monotherapy) Paradox Index Peak ERK Induction (Fold-change)
Vemurafenib ~22% 5.5 6.86
Dabrafenib ~6% 10 2.76
Encorafenib ~3.7% 50 4.08

Experimental Protocols for Profiling Inhibitor Toxicity

To generate the data on paradoxical activation and efficacy, key in vitro experiments are employed. The workflow for these methods can be summarized as follows, detailing the cell lines and key assays used:

G start Start: BRAFi Profiling Experiment cell_line Cell Line Selection start->cell_line hact HaCaT Keratinocytes (BRAF wild-type, HRASG12V) cell_line->hact a375 A375 Melanoma (BRAF V600E mutant) cell_line->a375 assay Parallel Assays hact->assay a375->assay assay1 Paradoxical ERK Activation (Treatment: 15 min) Readout: pERK/tERK (Western Blot) assay->assay1 assay2 Melanoma Growth Inhibition (Treatment: 72 hours) Readout: Cell Viability (MTT/MUH) assay->assay2 analysis Data Analysis assay1->analysis assay2->analysis anal1 Calculate pERK Induction EC80 (4-parameter logistic model) analysis->anal1 anal2 Calculate Growth Inhibition IC80 (4-parameter logistic model) analysis->anal2 output Output: Calculate Paradox Index (Paradox Index = EC80 / IC80) anal1->output anal2->output

  • Key Resources:

    • HaCaT HRASG12V cells: An immortalized human keratinocyte cell line stably expressing mutant HRAS, used to model keratinocytes susceptible to paradoxical ERK activation [2].
    • A375 cells: A human melanoma cell line harboring the BRAF V600E mutation, used to assess the antitumor efficacy of the inhibitors [2] [3].
  • Core Methodologies:

    • Quantitative Western Blotting: Cells are treated with BRAF inhibitors for a short duration (e.g., 15 minutes). Proteins are extracted, and levels of phosphorylated ERK (pERK) and total ERK (tERK) are measured. The pERK/tERK ratio is used to quantify pathway activation [2].
    • Cell Viability/Proliferation Assays:
      • MUH Assay: Cells are treated with inhibitors for 72 hours. The fluorescent MUH reagent is added, and the fluorescence intensity, which correlates with the number of viable cells, is measured [3].
      • Other common methods include MTT or CellTiter-Glo assays, which measure metabolic activity as a proxy for cell viability.

Key Insights for Drug Development Professionals

  • Therapeutic Window is Critical: The paradox index is a valuable preclinical metric for forecasting the cuSCC risk of a BRAF inhibitor candidate. A wider window (higher index) suggests a more favorable toxicity profile [2].
  • MEK Inhibition Mitigates Risk: Combining BRAF inhibitors with MEK inhibitors reduces the incidence of cuSCC and other MAPK pathway-driven toxicities by blocking the paradoxical signal downstream [1].
  • Off-Target Effects Contribute: Toxicity profiles are not solely determined by paradoxical activation. For example, vemurafenib's relatively high toxicity is also linked to its off-target inhibition of JNK signaling, which cooperates with ERK activation to promote tumorigenesis [2].

References

×

XLogP3

2.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

494.12356082 Da

Monoisotopic Mass

494.12356082 Da

Heavy Atom Count

34

UNII

TQU3V7CXC3

Dates

Last modified: 08-08-2024

Explore Compound Types